
2-(Pyridin-4-yl)-1,8-naphthyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Pyridin-4-yl)-1,8-naphthyridine is a heterocyclic compound that features a pyridine ring fused to a naphthyridine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-4-yl)-1,8-naphthyridine typically involves the condensation of appropriate pyridine and naphthyridine precursors. One common method involves the reaction of 4-bromopyridine with 1,8-naphthyridine in the presence of a palladium catalyst under Suzuki coupling conditions. The reaction is carried out in an inert atmosphere, typically using a solvent such as dimethylformamide (DMF) or toluene, and requires a base like potassium carbonate to facilitate the coupling reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(Pyridin-4-yl)-1,8-naphthyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine-N-oxide derivatives, while reduction could produce partially or fully reduced naphthyridine compounds.
Scientific Research Applications
2-(Pyridin-4-yl)-1,8-naphthyridine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-(Pyridin-4-yl)-1,8-naphthyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to metal ions, forming coordination complexes that can modulate the activity of metalloenzymes. Additionally, its planar structure allows it to intercalate into DNA, potentially affecting gene expression and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-(Pyridin-2-yl)-1,8-naphthyridine
- 2-(Pyridin-3-yl)-1,8-naphthyridine
- 2-(Pyridin-4-yl)-quinoline
Uniqueness
2-(Pyridin-4-yl)-1,8-naphthyridine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in the design of metal complexes with tailored properties and in the development of novel therapeutic agents .
Properties
CAS No. |
108959-16-6 |
|---|---|
Molecular Formula |
C13H9N3 |
Molecular Weight |
207.23 g/mol |
IUPAC Name |
2-pyridin-4-yl-1,8-naphthyridine |
InChI |
InChI=1S/C13H9N3/c1-2-11-3-4-12(16-13(11)15-7-1)10-5-8-14-9-6-10/h1-9H |
InChI Key |
RYOZBAPFIMZFQA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=C1)N=C(C=C2)C3=CC=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


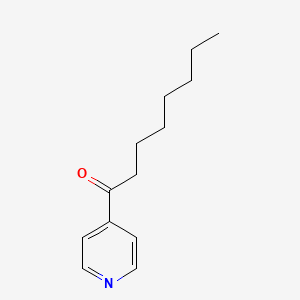

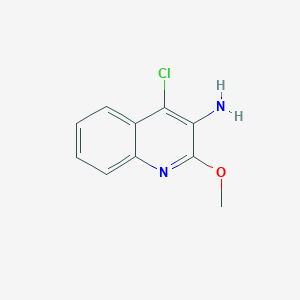
![5-Methyl-7-(pyridin-2-yl)-6-oxa-5-azaspiro[3.4]octane](/img/structure/B11895962.png)

![Ethanone, 1-phenyl-2-[(trimethylsilyl)oxy]-](/img/structure/B11895970.png)
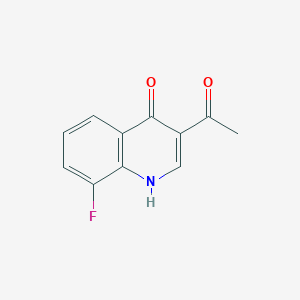


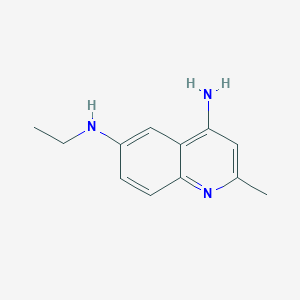

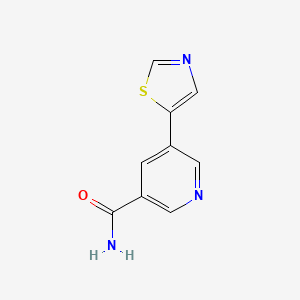
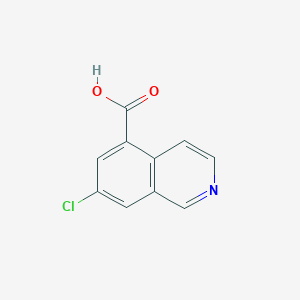
![1-[3-(Trimethoxysilyl)propyl]aziridine](/img/structure/B11896041.png)
